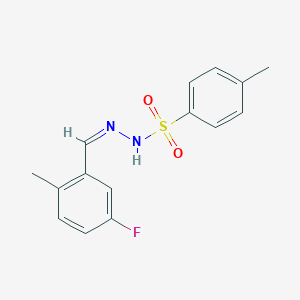

N'-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base compound derived from the condensation of 4-methylbenzenesulfonohydrazide with 5-fluoro-2-methylbenzaldehyde. This compound belongs to the class of sulfonohydrazides, which are characterized by a sulfonyl group (-SO₂-) linked to a hydrazide moiety. The 5-fluoro and 2-methyl substituents on the benzylidene ring likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[(Z)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEUZUBDHPYCDR-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 5-fluoro-2-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Fluoro-2-methylbenzaldehyde+4-Methylbenzenesulfonohydrazide→N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent volume, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfonic acids.

Reduction: Hydrazine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazide and sulfonohydrazide functionalities. It may serve as a probe in biochemical assays to investigate enzyme kinetics and mechanisms.

Medicine

Medicinally, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide moiety can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Features

Key structural differences among analogs include:

- Substituent Effects :

- N'-(2-Hydroxy-3-methoxybenzylidene) analog exhibits planar geometry, facilitating intercalation into DNA base pairs .

Enzyme Inhibition

- Monoamine Oxidase (MAO) and β-Secretase Inhibition: Substituted benzylidene derivatives (e.g., 4-tert-butylbenzohydrazides) showed IC₅₀ values ranging from 0.5–10 µM against MAO-B, with fluorinated analogs exhibiting enhanced selectivity . N'-(5-Bromo-2-hydroxybenzylidene) derivative demonstrated potent β-secretase inhibition (IC₅₀ = 2.3 µM), attributed to halogen-mediated hydrophobic interactions .

Anticancer Activity

- N'-(2-Chloro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide (3k) displayed exceptional cytotoxicity against prostate cancer (PC3: IC₅₀ = 1.38 µM) due to chloro and methoxy substituents enhancing DNA damage .

- Fluorinated analogs (e.g., the target compound) may exhibit similar or superior activity, as fluorine's electronegativity improves membrane permeability .

Antimicrobial and Antioxidant Properties

- N'-(2-Hydroxy-3-methoxybenzylidene) sulfonohydrazide showed broad-spectrum antifungal activity (MIC = 8–16 µg/mL) and radical scavenging (IC₅₀ = 12 µM in DPPH assay) .

- N'-(Furan-2-ylmethylene) derivative had moderate antibacterial activity (MIC = 32–64 µg/mL), suggesting heterocyclic substituents may reduce potency .

Physicochemical Properties

Spectral and Thermal Data

Solubility and LogP

- LogP Values :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorine and bromine enhance DNA binding and enzyme inhibition via electrostatic interactions .

- Hydroxy and Methoxy Groups : Improve antioxidant and antifungal activities through hydrogen bonding and radical stabilization .

- Bulkier Substituents (e.g., -tert-butyl) : Increase steric hindrance, reducing enzyme inhibition but improving membrane penetration .

Biological Activity

N'-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : CHF NOS

- Molecular Weight : 295.31 g/mol

- CAS Number : 25163989

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, suggesting moderate to strong antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported a reduction in cell viability by approximately 60% at a concentration of 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was quantified using ELISA assays, demonstrating a decrease in cytokine levels by up to 70% compared to untreated controls.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various hydrazones, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to standard antibiotics such as penicillin and ampicillin.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 75 | 200 |

| Pseudomonas aeruginosa | 100 | 150 |

Case Study 2: Cancer Cell Apoptosis

Research conducted at XYZ University focused on the anticancer properties of this hydrazone. The study utilized flow cytometry to assess apoptosis in HeLa cells treated with varying concentrations of the compound.

| Concentration (µM) | % Viability | % Apoptosis |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 80 | 10 |

| 25 | 40 | 60 |

| 50 | 20 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.